Sodium hexadecenyl sulphate
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Overview
Description
Sodium hexadecenyl sulfate, also known as sodium hexadecyl sulfate, is a long-chain sodium alkyl sulfate. It is a natural anionic surfactant commonly used in various industrial and research applications. This compound is known for its ability to reduce surface tension, making it an effective emulsifier and detergent .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium hexadecenyl sulfate can be synthesized through the sulfation of hexadecanol (cetyl alcohol) using sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product’s purity and yield .
Industrial Production Methods: In industrial settings, the production of sodium hexadecenyl sulfate involves continuous sulfation processes where hexadecanol is reacted with sulfur trioxide gas in a falling film reactor. The resulting product is then neutralized with sodium hydroxide to form the final compound. This method ensures high efficiency and scalability for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Sodium hexadecenyl sulfate primarily undergoes reactions typical of alkyl sulfates, including:
Hydrolysis: In aqueous solutions, it can hydrolyze to form hexadecanol and sulfuric acid.
Oxidation: It can be oxidized to form sulfonic acids under strong oxidizing conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water, acidic or basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols under mild to moderate conditions.
Major Products:
Hydrolysis: Hexadecanol and sulfuric acid.
Oxidation: Hexadecanesulfonic acid.
Substitution: Various alkylated products depending on the nucleophile used.
Scientific Research Applications
Sodium hexadecenyl sulfate has a wide range of applications in scientific research:
Chemistry: Used as an emulsifier in emulsion polymerization processes, particularly for the polymerization of styrene.
Biology: Employed in studies involving cell membrane interactions due to its surfactant properties.
Mechanism of Action
The primary mechanism of action of sodium hexadecenyl sulfate is its ability to reduce surface tension, which allows it to act as an emulsifier and detergent. At the molecular level, it interacts with lipid bilayers, disrupting cell membranes and enhancing the solubility of hydrophobic compounds. This property makes it useful in various applications, from emulsification to cell lysis .
Comparison with Similar Compounds
Sodium dodecyl sulfate: Another widely used surfactant with a shorter alkyl chain.
Sodium tetradecyl sulfate: Similar in structure but with a slightly shorter chain length.
Sodium octadecyl sulfate: Has a longer alkyl chain compared to sodium hexadecenyl sulfate.
Comparison: Sodium hexadecenyl sulfate is unique due to its specific chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as an emulsifier and surfactant in various applications. Compared to sodium dodecyl sulfate, it has a higher Krafft point, limiting its use in certain applications but providing stability in others .
Properties
CAS No. |
27236-51-7 |
---|---|
Molecular Formula |
C16H31NaO4S |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
sodium;[(E)-hexadec-1-enyl] sulfate |
InChI |
InChI=1S/C16H32O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;/h15-16H,2-14H2,1H3,(H,17,18,19);/q;+1/p-1/b16-15+; |
InChI Key |
MATKDLDRCBUYET-GEEYTBSJSA-M |
Isomeric SMILES |
CCCCCCCCCCCCCC/C=C/OS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCC=COS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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